1,3-Dichlorotetrafluorobenzene is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. The compound is characterized by the presence of chlorine and fluorine atoms on a benzene ring, which significantly alters its chemical behavior compared to unsubstituted benzene. This analysis aims to delve into the mechanism of action of 1,3-dichlorotetrafluorobenzene and explore its applications across different domains, drawing insights from recent research findings.
In the realm of organic synthesis, derivatives of 1,3-dichlorotetrafluorobenzene can serve as intermediates for the construction of more complex molecules. For instance, the synthesis of substituted oxabenzonorbornadienes and anthracenols through iterative benzyne-furan Diels-Alder reactions has been reported using a precursor that shares some reactivity patterns with 1,3-dichlorotetrafluorobenzene1. Such methodologies highlight the potential utility of 1,3-dichlorotetrafluorobenzene in synthetic chemistry for the creation of novel compounds with diverse applications.
The fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene has been demonstrated, yielding fluorinated products in high yields2. Although this study does not directly involve 1,3-dichlorotetrafluorobenzene, it exemplifies the type of chemical transformations that similar polyfluorinated compounds can undergo. This is particularly relevant for the development of new fluorination methods that could potentially be applied to 1,3-dichlorotetrafluorobenzene and its derivatives.
In the field of energy storage, fluorinated compounds like 1,3,5-trifluorobenzene have been used as electrolyte additives in lithium-ion batteries to enhance the formation of a LiF-rich solid electrolyte interface (SEI), which is crucial for battery performance and longevity3. While this study does not directly involve 1,3-dichlorotetrafluorobenzene, it suggests that structurally similar compounds could also find applications in improving the stability and efficiency of lithium-ion batteries.
The study of nucleophilic substitution reactions with various fluorobenzenes, including 1,3-dichlorotetrafluorobenzene, has provided evidence for a concerted mechanism of aromatic nucleophilic substitution6. This research contributes to a deeper understanding of the reactivity of polyfluorinated aromatic compounds and could inform the development of new synthetic routes in which 1,3-dichlorotetrafluorobenzene acts as a key intermediate.
The synthesis of 1,3-dichlorotetrafluorobenzene can be achieved through various methods:
The molecular structure of 1,3-dichlorotetrafluorobenzene features a benzene ring with two chlorine atoms located at the 1 and 3 positions and four fluorine atoms at the remaining positions. The spatial arrangement leads to a unique electronic environment characterized by:
1,3-Dichlorotetrafluorobenzene participates in several types of chemical reactions:
The mechanism of action for 1,3-dichlorotetrafluorobenzene primarily involves its reactivity due to halogen substituents:
The presence of electronegative fluorine enhances the reactivity by stabilizing positive charges that develop during these reactions .
1,3-Dichlorotetrafluorobenzene exhibits distinctive physical and chemical properties:
These properties make it suitable for various applications in organic synthesis .
The applications of 1,3-dichlorotetrafluorobenzene span across multiple fields:
1,3-Dichlorotetrafluorobenzene (systematic IUPAC name: 1,3-Dichloro-2,4,5,6-tetrafluorobenzene) is a polyhalogenated aromatic compound with the molecular formula C₆Cl₂F₄ and a molecular weight of 218.964 g/mol. Its CAS Registry Number is 1198-61-4. Alternative names include 1,3-Dichlorotetrafluorobenzene and 2,4,5,6-Tetrafluoro-1,3-dichlorobenzene [1].
The structure features chlorine atoms at the 1 and 3 positions and fluorine atoms at all other ring carbons (2,4,5,6). This symmetric meta-dichloro substitution creates a plane of symmetry through the C1–C4 axis, resulting in C₂ᵥ point group symmetry. The IUPAC Standard InChI and InChIKey are:
InChI=1S/C6Cl2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10 LFIJIYWQWRQWQC-UHFFFAOYSA-N [1]. Bond lengths and angles are influenced by the electronegativity of halogens. The C–Cl bond length is approximately 1.73 Å, while C–F bonds are shorter (~1.34 Å), consistent with typical halogenated benzenes. The symmetry reduces the number of unique carbon environments in NMR spectroscopy.
Table 1: Nomenclature and Identifiers of 1,3-Dichlorotetrafluorobenzene
| Property | Value |
|---|---|
| IUPAC Name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene |
| Molecular Formula | C₆Cl₂F₄ |
| Molecular Weight | 218.964 g/mol |
| CAS Registry Number | 1198-61-4 |
| InChIKey | LFIJIYWQWRQWQC-UHFFFAOYSA-N |
| Alternative Names | 1,3-Dichlorotetrafluorobenzene; 2,4,5,6-Tetrafluoro-1,3-dichlorobenzene |
1,3-Dichlorotetrafluorobenzene emerged from mid-20th-century research into fluorinated aromatics driven by industrial demand for thermally stable, chemically inert materials. It was first synthesized in the 1960s via halogen-exchange reactions, such as the Swarts reaction, where chlorine atoms in polychlorinated benzenes (e.g., 1,2,4,5-tetrachlorobenzene) are replaced by fluorine using catalysts like antimony trifluoride [1].
Its synthesis was later refined using liquid-phase fluorination with potassium fluoride in polar aprotic solvents (e.g., sulfolane), yielding higher selectivity and purity. The compound gained prominence as a precursor for agrochemicals and liquid crystals due to its ability to undergo regioselective nucleophilic substitution, where fluorine atoms at specific positions (e.g., para to chlorine) are more labile than chlorine [7]. Industrial scale-up was facilitated by advances in high-temperature/pressure fluorination technology.
This compound belongs to the tetrafluorobenzene subclass of polyhalogenated aromatics, characterized by a benzene ring with four fluorine atoms and two additional halogen substituents. Its chemical behavior is defined by two key properties:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2